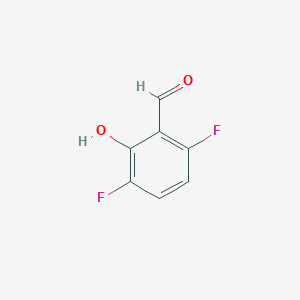

3,6-Difluoro-2-hydroxybenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,6-difluoro-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O2/c8-5-1-2-6(9)7(11)4(5)3-10/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGMIHBQTCIAKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626370 | |

| Record name | 3,6-Difluoro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502762-92-7 | |

| Record name | 3,6-Difluoro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 502762-92-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,6-Difluoro-2-hydroxybenzaldehyde

CAS Number: 502762-92-7

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,6-difluoro-2-hydroxybenzaldehyde, a key fluorinated building block in synthetic and medicinal chemistry. The document details its chemical and physical properties, outlines plausible and established synthetic routes, and explores its reactivity and significant applications, particularly in the realm of drug discovery. By synthesizing information from established chemical principles and analogous fluorinated compounds, this guide serves as a critical resource for researchers seeking to leverage the unique properties of this versatile molecule.

Introduction

This compound, registered under CAS number 502762-92-7, is a polysubstituted aromatic aldehyde.[1][2] The strategic placement of two fluorine atoms on the benzene ring, ortho and meta to the hydroxyl group, and adjacent to the formyl group, imparts unique electronic properties and reactivity to the molecule. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3] Consequently, fluorinated aromatic compounds like this compound are highly sought-after intermediates in the synthesis of novel therapeutic agents and advanced materials.

This guide will delve into the core technical aspects of this compound, providing a foundation for its effective utilization in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| CAS Number | 502762-92-7 | |

| Molecular Formula | C₇H₄F₂O₂ | |

| Molecular Weight | 158.10 g/mol | |

| Synonym | Benzaldehyde, 3,6-difluoro-2-hydroxy- | |

| Purity | ≥97% (Commercially available) | |

| Storage | 4°C, stored under nitrogen |

Synthesis of this compound

The synthesis of this compound typically starts from the commercially available 2,5-difluorophenol. The primary challenge lies in the regioselective introduction of a formyl group at the ortho position to the hydroxyl group. Several established methods for the ortho-formylation of phenols are applicable, each with its own merits and considerations.

Plausible Synthetic Pathways

Based on established organic chemistry principles, the following pathways represent viable strategies for the synthesis of this compound.

Caption: Plausible synthetic routes to this compound.

Detailed Experimental Protocol: ortho-Formylation via Magnesium Chloride and Paraformaldehyde

This method provides a high-yielding and regioselective route to ortho-hydroxybenzaldehydes and is a strong candidate for the synthesis of the target molecule.[4][5]

Workflow:

Caption: Step-by-step workflow for the ortho-formylation of 2,5-difluorophenol.

Step-by-Step Methodology:

-

Reaction Setup: To a dry, three-necked round-bottom flask purged with argon, add anhydrous magnesium chloride and paraformaldehyde.

-

Reagent Addition: Introduce anhydrous tetrahydrofuran (THF) followed by the dropwise addition of triethylamine. Stir the resulting suspension.

-

Substrate Addition: Add 2,5-difluorophenol dropwise to the reaction mixture.

-

Reaction: Heat the mixture to a gentle reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, quench the reaction with 1N hydrochloric acid.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Magnesium Chloride: Acts as a Lewis acid to coordinate with the phenolic oxygen, enhancing the acidity of the hydroxyl proton and facilitating the formation of a magnesium phenoxide intermediate. This chelation also plays a crucial role in directing the formylation to the ortho position.

-

Triethylamine: A non-nucleophilic base used to deprotonate the phenol and to scavenge the HCl generated during the reaction.

-

Paraformaldehyde: A stable source of formaldehyde, the formylating agent.

-

Anhydrous Conditions: Essential to prevent the quenching of the reactive intermediates and to ensure the efficiency of the reaction.

Reactivity and Synthetic Applications

The presence of three distinct functional groups—a hydroxyl, a formyl, and two fluorine atoms—makes this compound a versatile building block in organic synthesis.

Reactivity Profile

-

Aldehyde Group: The formyl group is susceptible to a wide range of nucleophilic additions and condensation reactions. It can be readily converted into alcohols, amines (via reductive amination), imines, and various heterocyclic systems.

-

Hydroxyl Group: The phenolic hydroxyl group can be alkylated, acylated, or used to direct further electrophilic aromatic substitutions. Its acidity is influenced by the electron-withdrawing fluorine atoms.

-

Aromatic Ring: The fluorine substituents deactivate the ring towards electrophilic substitution but can also direct incoming electrophiles. The electron-rich nature of the ring, due to the hydroxyl group, still allows for certain electrophilic aromatic substitution reactions.

Applications in Drug Discovery

Fluorinated hydroxybenzaldehydes are valuable precursors for the synthesis of biologically active molecules. While specific examples for this compound are not extensively documented in publicly available literature, its structural motifs are found in various pharmacologically relevant compounds. For instance, related difluorinated hydroxybenzaldehydes are used in the synthesis of Schiff bases which have shown a range of biological activities including antimicrobial, anti-inflammatory, and antitumor properties.[3]

Potential Synthetic Utility:

-

Synthesis of Schiff Bases: Condensation with primary amines can yield Schiff bases, which are known to coordinate with metal ions and exhibit a wide range of biological activities.

-

Precursor to Heterocycles: The aldehyde and hydroxyl groups can participate in cyclization reactions to form various oxygen-containing heterocycles, such as benzofurans and chromones, which are common scaffolds in medicinal chemistry.

-

Intermediate for Complex Molecule Synthesis: It can serve as a key fragment in the multi-step synthesis of complex drug candidates, where the fluorine atoms are introduced to modulate the pharmacokinetic and pharmacodynamic properties of the final molecule.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR (in CDCl₃):

-

Aldehyde Proton (-CHO): A singlet around δ 9.8-10.5 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which will be concentration-dependent, likely in the range of δ 5.0-7.0 ppm, or potentially shifted further downfield due to intramolecular hydrogen bonding.

-

Aromatic Protons: Two coupled aromatic protons, likely appearing as complex multiplets in the region of δ 6.8-7.5 ppm. The coupling constants with the fluorine atoms will further split these signals.

Predicted ¹³C NMR (in CDCl₃):

-

Carbonyl Carbon (-CHO): A signal in the range of δ 185-195 ppm.

-

Aromatic Carbons: Six distinct signals for the aromatic carbons, with their chemical shifts and splitting patterns significantly influenced by the attached fluorine, hydroxyl, and formyl groups. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants.

A comprehensive multinuclear magnetic resonance study of various fluoro derivatives of hydroxybenzaldehydes provides a valuable reference for the interpretation of the NMR spectra of this compound.[6]

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique combination of functional groups and the presence of fluorine atoms offer a wide range of possibilities for the construction of complex molecules with tailored properties. This technical guide has provided a foundational understanding of its properties, synthesis, and potential applications, aiming to facilitate its use in innovative research and development endeavors.

References

- García, J. I., et al. (n.d.).

- Organic Syntheses. (2012). ortho-Formylation of phenols. Org. Synth. 2012, 89, 220.

-

Organic Syntheses Procedure. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]

Sources

3,6-Difluoro-2-hydroxybenzaldehyde molecular weight

An In-depth Technical Guide to 3,6-Difluoro-2-hydroxybenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: this compound is a fluorinated aromatic aldehyde of significant interest to researchers in medicinal chemistry and materials science. Its unique structural features—an ortho-hydroxy group facilitating intramolecular hydrogen bonding and electron-withdrawing fluorine atoms—impart distinct reactivity and physicochemical properties. This guide provides a comprehensive overview of its molecular characteristics, a proposed synthetic pathway with a detailed experimental protocol, and an exploration of its potential applications as a pivotal building block in the development of novel therapeutic agents and functional materials. The molecular weight of this compound is 158.10 g/mol .[1][2]

This compound, with the CAS Number 502762-92-7, is a solid at room temperature.[1] The strategic placement of two fluorine atoms on the benzene ring significantly influences the molecule's electronic properties, acidity, and potential for intermolecular interactions, making it a valuable synthon for targeted drug design.

Table 1: Core Physicochemical and Computational Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₄F₂O₂ | [1][2] |

| Molecular Weight | 158.10 g/mol | [1][2] |

| CAS Number | 502762-92-7 | [1] |

| Synonyms | Benzaldehyde, 3,6-difluoro-2-hydroxy- | [1][2] |

| SMILES | O=CC1=C(F)C=CC(F)=C1O | [1] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [1] |

| LogP (calculated) | 1.4829 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 1 |[1] |

The presence of the ortho-hydroxyl group relative to the aldehyde allows for the formation of a strong intramolecular hydrogen bond. This interaction rigidifies the conformation and modulates the reactivity of both the aldehyde and hydroxyl functionalities. The fluorine atoms at positions 3 and 6 act as powerful electron-withdrawing groups, increasing the acidity of the phenolic proton and influencing the electrophilicity of the aromatic ring.

Synthesis and Mechanistic Insights

While several vendors supply this compound, a standardized, peer-reviewed synthesis is not widely published. However, a plausible and efficient route can be designed based on established formylation reactions of activated phenols. The Duff reaction, which utilizes hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium, is a suitable choice for this transformation, starting from the commercially available 2,5-difluorophenol.

The causality for this choice rests on the reaction's reliability for ortho-formylation of phenols. Hexamine serves as an anhydrous source of formaldehyde, and its reaction with the phenol under acidic conditions (typically glyceroboric acid or trifluoroacetic acid) generates an iminium species that subsequently attacks the electron-rich aromatic ring, preferentially at the ortho position due to activation by the hydroxyl group. A final hydrolysis step liberates the aldehyde.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Proposed Duff Reaction

This protocol is a representative methodology. Researchers must conduct their own risk assessment and optimization.

-

Reagent Preparation: In a three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2,5-difluorophenol (1.0 eq), hexamethylenetetramine (1.5 eq), glycerol (10 vol), and boric acid (0.5 eq).

-

Reaction: Heat the mixture to 150-160 °C with vigorous stirring under a nitrogen atmosphere. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 4-6 hours).

-

Hydrolysis: Cool the reaction mixture to below 100 °C. Slowly add a 1:1 mixture of concentrated hydrochloric acid and water (5 vol) to hydrolyze the intermediate. Reheat the mixture to reflux for 30 minutes to ensure complete hydrolysis.

-

Workup: Cool the mixture to room temperature and extract the product into a suitable organic solvent, such as ethyl acetate (3 x 10 vol).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.

Applications in Medicinal Chemistry and Materials Science

The true value of this compound lies in its utility as a versatile synthetic intermediate. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate pKa.

-

Schiff Base and Salen Ligand Synthesis: The aldehyde functionality readily undergoes condensation with primary amines to form Schiff bases. Reaction with diamines, such as ethylenediamine, yields Salen-type ligands. These ligands are crucial in coordination chemistry for creating metal complexes that can function as catalysts or as therapeutic agents with anticancer or antimicrobial properties.[3]

-

Heterocycle Synthesis: As a trifunctional scaffold (aldehyde, hydroxyl, and an activated aromatic ring), it is an ideal starting point for constructing complex fluorinated heterocyclic systems like chromanones and other pharmacologically relevant scaffolds through annulation reactions.[3]

-

Fragment-Based Drug Discovery (FBDD): Its relatively low molecular weight and specific functional groups make it an attractive fragment for FBDD campaigns, where it can be used to probe protein binding sites and be elaborated into more potent lead compounds.

Caption: Potential synthetic applications of this compound.

Spectroscopic Characterization

While an experimental spectrum should always be acquired for confirmation, the expected spectroscopic signatures for this compound can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

| Technique | Signature | Predicted Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | Aldehyde proton (-CHO) | ~9.8-10.5 ppm (singlet, possibly broadened by H-bonding) |

| Phenolic proton (-OH) | ~11-12 ppm (broad singlet, exchangeable with D₂O) | |

| Aromatic protons | ~6.8-7.5 ppm (two distinct multiplets, complex splitting due to H-H and H-F coupling) | |

| ¹³C NMR | Aldehyde carbon | ~190-195 ppm (doublet due to C-F coupling) |

| Aromatic carbons | ~110-165 ppm (multiple signals, showing characteristic C-F coupling constants) | |

| ¹⁹F NMR | Aromatic fluorines | Two distinct signals in the typical aryl-fluoride region, each showing coupling to aromatic protons. |

| IR | O-H stretch | ~3100-3300 cm⁻¹ (broad, indicative of H-bonding) |

| C=O stretch (aldehyde) | ~1650-1670 cm⁻¹ (lowered frequency due to H-bonding and conjugation) |

| | C-F stretch | ~1100-1300 cm⁻¹ (strong) |

Safety, Handling, and Storage

Based on data from structurally similar fluorinated hydroxybenzaldehydes, this compound should be handled with care, assuming it possesses similar hazards.[4][5]

Table 3: GHS Hazard and Precautionary Information (Anticipated)

| Category | Code | Statement |

|---|---|---|

| Hazard Statements | H302 | Harmful if swallowed.[4][5][6] |

| H315 | Causes skin irritation.[4][5] | |

| H319 | Causes serious eye irritation.[4][5] | |

| H335 | May cause respiratory irritation.[4][5] | |

| Precautionary Statements | P261 | Avoid breathing dust.[4] |

| P264 | Wash skin thoroughly after handling.[6] | |

| P280 | Wear protective gloves/eye protection/face protection.[6] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[6] |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[4] Avoid generation of dust.[6] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] For long-term stability, storage at 4°C under a nitrogen atmosphere is recommended.[1][2]

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

-

References

- Google Patents.

-

PubChem. 3,5-Difluoro-4-hydroxybenzaldehyde. [Link]

- Google Patents. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.

Sources

An In-depth Technical Guide to the Physical Properties of 3,6-Difluoro-2-hydroxybenzaldehyde

Abstract: This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of 3,6-Difluoro-2-hydroxybenzaldehyde (CAS No. 502762-92-7). Designed for researchers, chemists, and professionals in drug development, this document synthesizes available data on the compound's identity, physicochemical characteristics, and spectroscopic profile. By integrating established analytical methodologies with expert interpretation, this guide serves as a foundational resource for the characterization, handling, and application of this valuable fluorinated building block. The narrative emphasizes the rationale behind experimental procedures and data interpretation, ensuring both technical accuracy and practical utility.

Compound Identification and Core Characteristics

This compound is a substituted aromatic aldehyde. Its structure is characterized by a benzene ring functionalized with an aldehyde (-CHO) group, a hydroxyl (-OH) group, and two fluorine atoms at positions 3 and 6 relative to the aldehyde. The presence of these functional groups, particularly the electron-withdrawing fluorine atoms, imparts distinct chemical reactivity and physical properties, making it a significant intermediate in medicinal chemistry and materials science.

The fundamental identifiers and computed properties of the molecule are summarized below.

| Parameter | Value | Source |

| CAS Number | 502762-92-7 | [1] |

| Molecular Formula | C₇H₄F₂O₂ | [1][2] |

| Molecular Weight | 158.10 g/mol | [1] |

| Canonical SMILES | O=CC1=C(F)C=CC(F)=C1O | [1] |

| IUPAC Name | This compound | |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [1][3] |

| LogP (Computed) | 1.4829 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 1 | [1] |

Physicochemical Properties

The physical state and solubility of a compound are critical parameters that influence its handling, reaction conditions, and formulation. While extensive experimental data for this compound is not widely published, properties can be inferred from available data and analysis of closely related structural isomers.

| Property | Value / Observation | Notes |

| Appearance | Expected to be a crystalline powder or solid. | Isomers like 2,6-Difluoro-3-hydroxybenzaldehyde appear as orange to pale brown powder[4], while 3-Fluoro-2-hydroxybenzaldehyde is a white to light yellow crystalline powder[5]. |

| Melting Point | Data not available. | For comparison, the isomer 2,6-Difluoro-3-hydroxybenzaldehyde has a melting point of 110-114°C[6]. The monofluorinated analog, 3-Fluoro-2-hydroxybenzaldehyde, melts at 68-70 °C[5][7]. |

| Boiling Point | Data not available. | A predicted boiling point for the isomer 2,6-Difluoro-3-hydroxybenzaldehyde is 229.9 ± 35.0 °C[6]. |

| Solubility | Expected to be insoluble or poorly soluble in water. Soluble in common organic solvents (e.g., DMSO, CDCl₃, Acetone). | The related compound 3-Fluoro-2-hydroxybenzaldehyde is listed as insoluble in water[5]. This is a common characteristic for such aromatic aldehydes. |

| Storage | Recommended storage at 4°C under an inert nitrogen atmosphere. | [1][2] |

The fluorination pattern on the aromatic ring significantly impacts molecular packing in the solid state, which in turn influences the melting point. The intramolecular hydrogen bond between the 2-hydroxy group and the aldehyde's carbonyl oxygen is a defining feature that affects both physical and spectroscopic properties.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for verifying the identity and purity of a chemical compound. The following sections detail the predicted spectroscopic signatures for this compound based on its functional groups and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show four distinct signals. The chemical shifts are influenced by the strong electron-withdrawing effects of the aldehyde and fluorine substituents.

-

Aldehyde Proton (-CHO): A singlet peak is anticipated in the highly deshielded region of ~9.8-10.5 ppm . This significant downfield shift is due to the diamagnetic anisotropy of the carbonyl group.[8]

-

Hydroxyl Proton (-OH): A broad singlet is expected, with a chemical shift that is highly variable depending on solvent, concentration, and temperature. Intramolecular hydrogen bonding may shift this peak further downfield.

-

Aromatic Protons (Ar-H): Two signals are expected for the two protons on the aromatic ring. They will appear as multiplets due to coupling with each other (H-H coupling) and with the adjacent fluorine atoms (H-F coupling).

-

-

¹³C NMR: The carbon spectrum will reveal the number of unique carbon environments.

-

Carbonyl Carbon (C=O): A signal in the far downfield region, typically ~185-195 ppm .[9]

-

Aromatic Carbons (C-F): The two carbons directly bonded to fluorine will appear at ~150-165 ppm and will exhibit large one-bond C-F coupling constants (¹JCF).

-

Aromatic Carbons (C-OH, C-H, C-CHO): Other aromatic carbons will resonate between ~110-155 ppm, with their precise shifts and coupling patterns determined by the combined electronic effects of all substituents.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| Hydroxyl (-OH) | 3100 - 3300 (Broad) | O-H Stretch (H-bonded) |

| Aldehyde (C-H) | 2800 - 2900 and 2700 - 2800 | C-H Stretch (Fermi resonance doublet)[8] |

| Carbonyl (C=O) | 1650 - 1680 | C=O Stretch |

| Aromatic (C=C) | 1450 - 1600 | C=C Ring Stretch |

| Carbon-Fluorine (C-F) | 1100 - 1300 | C-F Stretch |

The C=O stretching frequency is expected to be slightly lower than a typical aromatic aldehyde due to the intramolecular hydrogen bond with the ortho-hydroxyl group, which weakens the carbonyl double bond.[8]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would likely show a distinct molecular ion peak (M⁺) at an m/z of 158, corresponding to the molecular weight of the compound. Key fragmentation patterns would include the loss of a hydrogen atom (M-1), the aldehyde group (M-29, loss of -CHO), and potentially hydrogen fluoride (M-20, loss of HF).

Standard Operating Procedures for Physical Characterization

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following sections provide step-by-step methodologies for key analytical workflows.

Protocol: Melting Point Determination (Capillary Method)

This protocol describes the standard procedure for determining the melting point range of a solid organic compound.

Methodology Steps:

-

Sample Preparation: Ensure the compound is dry and finely powdered. A small amount is packed into a capillary tube to a depth of 2-3 mm.

-

Instrument Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.

-

Rapid Heating: Heat the block rapidly to about 15-20 °C below the expected melting point (if known from analogs).

-

Slow Heating: Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation & Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

Protocol: NMR Sample Preparation and Analysis

This protocol outlines the preparation of a sample for ¹H and ¹³C NMR spectroscopy.

Methodology Steps:

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in which the compound is soluble.

-

Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.

-

Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved.

-

Transfer: Using a Pasteur pipette, filter the solution through a small cotton or glass wool plug into a 5 mm NMR tube.

-

Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer to acquire the spectrum according to the instrument's standard parameters.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific safety data sheet (SDS) for this compound should always be consulted, hazard information can be extrapolated from structurally similar compounds.

-

Hazard Classification: Aromatic aldehydes of this type are typically classified as irritants. The monofluorinated analog (3-Fluoro-2-hydroxybenzaldehyde) and other isomers are associated with the following GHS hazard statements:

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.[11] Keep the container tightly closed when not in use. Some analogs are noted to be air-sensitive, reinforcing the need for storage under an inert atmosphere.[5][6]

-

Storage: Store in a cool, dry place at the recommended temperature of 4°C under an inert gas like nitrogen or argon.[1][6]

Conclusion

This compound is a key chemical intermediate with a distinct set of physical and spectroscopic properties defined by its unique substitution pattern. This guide has consolidated the available data to provide a robust technical profile, covering its identity, physicochemical characteristics, and expected analytical signatures. The detailed experimental protocols and safety guidelines offer a practical framework for researchers, enabling confident and safe handling and characterization of this compound in a laboratory setting.

References

-

PubChem. (n.d.). 3,5-Difluoro-4-hydroxybenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.

-

PubChem. (n.d.). 3,5-Difluoro-2-hydroxybenzaldehyde. Retrieved from [Link]

-

UNED. (n.d.). A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes. Retrieved from [Link]

- Google Patents. (n.d.). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.

-

St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of p-hydroxybenzaldehyde. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemscene.com [chemscene.com]

- 3. 3,5-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 10192584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. H32250.03 [thermofisher.com]

- 5. 3-Fluoro-2-hydroxybenzaldehyde CAS#: 394-50-3 [m.chemicalbook.com]

- 6. 2,6-Difluoro-3-hydroxybenzaldehyde CAS#: 152434-88-3 [chemicalbook.com]

- 7. downloads.ossila.com [downloads.ossila.com]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to 3,6-Difluoro-2-hydroxybenzaldehyde: Synthesis, Characterization, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Physicochemical Profile

3,6-Difluoro-2-hydroxybenzaldehyde (CAS Number: 502762-92-7) belongs to the class of substituted salicylaldehydes. The introduction of fluorine atoms onto the benzene ring can significantly alter the compound's electronic properties, acidity, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of novel pharmaceutical agents and functional materials.

A thorough search of the scientific literature and chemical databases reveals a lack of an experimentally determined melting point for this specific isomer. However, its fundamental properties can be summarized as follows:

| Property | Value | Source |

| CAS Number | 502762-92-7 | [1] |

| Molecular Formula | C₇H₄F₂O₂ | [1] |

| Molecular Weight | 158.10 g/mol | [1] |

| Predicted Boiling Point | 182.9 ± 35.0 °C at 760 mmHg | N/A |

Comparative Melting Points of Isomeric Difluoro-hydroxybenzaldehydes

To provide a contextual understanding, the melting points of several isomers are presented below. This comparison highlights the significant impact of the substituent positions on the crystalline structure and, consequently, the melting point.

| Compound | CAS Number | Melting Point (°C) | Source |

| 3-Fluoro-2-hydroxybenzaldehyde | 394-50-3 | 68-70 | [2] |

| 2,6-Difluoro-3-hydroxybenzaldehyde | 152434-88-3 | 106.5-118.5 | [3] |

| 2,4-Difluoro-3-hydroxybenzaldehyde | 192927-69-8 | 141.3-141.7 | [4] |

| 2,3-Difluoro-4-hydroxybenzaldehyde | N/A | 141-142 | [4] |

| 2,5-Difluoro-4-hydroxybenzaldehyde | N/A | 146.1-146.3 | [4] |

Proposed Synthesis of this compound

While a specific synthetic procedure for this compound is not widely published, a plausible route can be devised based on established methods for the ortho-formylation of phenols. The directed ortho-metalation (DoM) strategy is particularly effective for achieving high regioselectivity.[5]

Synthetic Pathway: Ortho-lithiation and Formylation

The proposed synthesis involves the protection of the hydroxyl group of 3,6-difluorophenol, followed by directed ortho-lithiation and subsequent formylation.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Step 1: Protection of 3,6-Difluorophenol

-

To a solution of 3,6-difluorophenol (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) at 0 °C, add a suitable base like diisopropylethylamine (DIPEA) (1.2 equivalents).

-

Slowly add a protecting group reagent, for example, methoxymethyl chloride (MOM-Cl) (1.1 equivalents).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting protected phenol by column chromatography.

Step 2: Ortho-lithiation and Formylation

-

Dissolve the protected 3,6-difluorophenol (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) and cool to -78 °C.

-

Slowly add n-butyllithium (n-BuLi) (1.1 equivalents) and stir at -78 °C for 1-2 hours. The methoxy group of the protecting group directs the lithiation to the ortho position.[5]

-

Add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) and continue stirring at -78 °C for 30 minutes, then allow the reaction to warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent like ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

Step 3: Deprotection

-

Dissolve the crude protected aldehyde in a suitable solvent (e.g., methanol or THF).

-

Add a strong acid, such as hydrochloric acid (HCl), and stir at room temperature or with gentle heating until the deprotection is complete (monitored by TLC).

-

Neutralize the reaction mixture and extract the product.

-

Purify the final product, this compound, by column chromatography or recrystallization.

Experimental Determination of Melting Point

The melting point is a fundamental physical property that provides a primary indication of the purity of a crystalline solid.[6][7] A pure substance typically melts over a narrow range of 0.5-1 °C.[8] Impurities will generally cause a depression and broadening of the melting range.[9]

Workflow for Melting Point Determination

Caption: Standard workflow for experimental melting point determination.

Detailed Protocol

-

Sample Preparation: Ensure the sample of this compound is completely dry. Grind a small amount of the crystalline solid into a fine powder.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap the sealed end on a hard surface to pack the powder into the bottom. The packed sample height should be 2-3 mm.

-

Measurement:

-

Place the loaded capillary tube into the heating block of a melting point apparatus.

-

For an unknown compound, perform a rapid initial heating to determine an approximate melting range.

-

Allow the apparatus to cool, then place a new sample and heat rapidly to about 15-20 °C below the approximate melting point.

-

Reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the clear point). The melting point is reported as this range.

-

Analytical Characterization for Purity and Identity Confirmation

Prior to any physical property measurement, the identity and purity of the synthesized compound must be unequivocally confirmed through spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aldehyde proton (typically δ 9-10 ppm), the aromatic protons, and the hydroxyl proton. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the aldehyde (around δ 190 ppm) and the aromatic carbons, with characteristic C-F couplings.

-

¹⁹F NMR: The fluorine NMR will provide direct evidence for the presence and chemical environment of the fluorine atoms.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the hydroxyl group (O-H stretch, typically broad, ~3200-3400 cm⁻¹), the aromatic C-H bonds, the C=O of the aldehyde (~1650-1700 cm⁻¹), and C-F bonds (~1000-1300 cm⁻¹).[10][11]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Significance in Research and Drug Development

The accurate determination of a compound's melting point is critical in the pharmaceutical industry for several reasons:

-

Purity Assessment: It serves as a quick and reliable indicator of purity.[12] In drug development, impurities can affect the safety, efficacy, and stability of the final product.

-

Compound Identification: While not definitive on its own, when used in conjunction with spectroscopic data, it helps to confirm the identity of a synthesized compound.[13]

-

Physicochemical Properties and Bioavailability: The melting point is related to the lattice energy of the crystal, which in turn influences solubility. Solubility is a key determinant of a drug's bioavailability.[14][15] Generally, compounds with lower melting points tend to have better absorption characteristics.[14]

-

Quality Control: In a manufacturing setting, melting point determination is a standard quality control test to ensure batch-to-batch consistency of active pharmaceutical ingredients (APIs).[8]

Conclusion

While an experimentally determined melting point for this compound is not currently available in public scientific literature, this guide provides a comprehensive framework for its synthesis and characterization. By following the proposed synthetic route and employing standard analytical techniques, researchers can produce and validate this valuable compound. The detailed protocol for melting point determination empowers scientists to establish this crucial physical property, thereby ensuring the purity of their material and the reliability of their subsequent research. This systematic approach is fundamental to advancing the application of this compound in drug discovery and materials science.

References

- Zhang, S., et al. (2021).

-

Mettler Toledo. (n.d.). All You Need to Know about Melting Point Determination. Retrieved from [Link]

- Majerz, I., et al. (2015). General and Efficient Protocol for Formylation of Aromatic and Heterocyclic Phenols. Synthesis.

-

Wikipedia. (2023). Formylation. Retrieved from [Link]

-

Study.com. (n.d.). How can melting point be used to determine the purity of a substance? Retrieved from [Link]

-

Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. Retrieved from [Link]

-

Buchi. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]

-

RSC Publishing. (n.d.). Formylation of phenols using formamidine acetate. Retrieved from [Link]

-

Quora. (2018). How to use boiling and melting point as criteria for purity of chemical substances. Retrieved from [Link]

- Bergström, C. A., et al. (2009). An interesting relationship between drug absorption and melting point. International Journal of Pharmaceutics, 373(1-2), 24-40.

-

Nanolab. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]

-

ResearchGate. (2009). An interesting relationship between drug absorption and melting point. Retrieved from [Link]

-

Fluke. (2025). Why Is Melting Point Crucial in Large Labs and Research Facilities? Retrieved from [Link]

- Wang, J., et al. (2016). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. Chemistry & Biodiversity, 13(10), 1335-1348.

-

Elguero, J., et al. (n.d.). A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes. UNED. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170). Retrieved from [Link]

-

Wikipedia. (2023). Directed ortho metalation. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

-

Arkivoc. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of 3-hydroxybenzaldehyde (top) and T8 (bottom). Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Retrieved from [Link]

-

Arkivoc. (2009). Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2,3-Dihydroxybenzaldehyde. Retrieved from [Link]

-

RSC Publishing. (n.d.). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 2-hydroxy-. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR Spectra of (a) 2-hydroxybenzaldehyde, (b) 2-chlorobenzylamine, and (c) Schiff Base Ligand. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-2-hydroxybenzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of p-hydroxybenzaldehyde in Deuterated-methanol (MeOD). Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 2-hydroxy-. Retrieved from [Link]

-

PubChemLite. (n.d.). 3,6-difluoro-2-methoxybenzaldehyde (C8H6F2O2). Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 3-Fluoro-2-hydroxybenzaldehyde CAS#: 394-50-3 [m.chemicalbook.com]

- 3. 2,6-Difluoro-3-hydroxybenzaldehyde, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. oai.e-spacio.uned.es [oai.e-spacio.uned.es]

- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 6. mt.com [mt.com]

- 7. homework.study.com [homework.study.com]

- 8. Why Is Melting Point Crucial in Large Labs and Research Facilities? | FLUKE.COM.MM [fluke.com.mm]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. nano-lab.com.tr [nano-lab.com.tr]

- 13. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]

- 14. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

3,6-Difluoro-2-hydroxybenzaldehyde solubility data

An In-depth Technical Guide to the Solubility of 3,6-Difluoro-2-hydroxybenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 502762-92-7), a key building block in pharmaceutical and materials science research. While specific quantitative solubility data for this compound is not widely published, this document synthesizes information from established chemical principles and experimental methodologies for aromatic aldehydes to provide researchers with a robust framework for its use. We will explore the predicted solubility based on molecular structure, present a detailed protocol for empirical solubility determination, and discuss the underlying chemical logic. This guide is intended for researchers, scientists, and drug development professionals who require a practical, in-depth understanding of how to effectively handle and utilize this compound in various solvent systems.

Introduction: Understanding the Molecule

This compound is a substituted aromatic aldehyde. Its chemical structure, featuring a hydroxyl group, an aldehyde group, and two fluorine atoms on the benzene ring, dictates its physicochemical properties and, consequently, its solubility.

-

Aldehyde Group (-CHO): A polar group capable of acting as a hydrogen bond acceptor.

-

Hydroxyl Group (-OH): A polar group capable of both donating and accepting hydrogen bonds. Its acidity (as a phenol) is a critical factor in its solubility in basic solutions.

-

Fluorine Atoms (-F): Highly electronegative atoms that create strong dipoles, influencing the molecule's overall polarity and its interactions with solvents.

-

Aromatic Ring: A nonpolar, hydrophobic backbone.

The interplay between the polar functional groups and the nonpolar benzene ring suggests a nuanced solubility profile, with an affinity for polar organic solvents and limited solubility in water.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 502762-92-7 | [2] |

| Molecular Formula | C₇H₄F₂O₂ | [2] |

| Molecular Weight | 158.10 g/mol | [2] |

| Calculated LogP | 1.4829 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

The calculated LogP value of 1.4829 indicates a moderate lipophilic character, suggesting that while it has some affinity for nonpolar environments, its polarity is significant.

Predicted Solubility Profile

Based on its structure and general principles for phenolic benzaldehydes, a qualitative solubility profile can be predicted.

-

Water: Low solubility is expected. While the hydroxyl and aldehyde groups can hydrogen bond with water, the hydrophobic aromatic ring limits miscibility.[1]

-

Polar Aprotic Solvents (e.g., Acetone, DMF, THF): High solubility is predicted. These solvents can effectively solvate the polar functional groups without the competing interactions of a protic solvent. Aromatic aldehydes are often soluble in polar organic media like acetone.[1] Protocols involving related compounds often use dimethylformamide (DMF).[3]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Good to high solubility is expected. These alcohols can hydrogen bond with the solute. Methanol is a common solvent for reactions involving aromatic aldehydes.[3]

-

Nonpolar Solvents (e.g., Hexanes, Toluene): Low solubility is predicted due to the compound's significant polarity.

-

Aqueous Base (e.g., 5% NaOH): High solubility is expected. The phenolic hydroxyl group is acidic and will be deprotonated by a strong base to form a water-soluble sodium phenoxide salt. This is a classic chemical test for acidic organic compounds.[4]

-

Aqueous Acid (e.g., 5% HCl): Low solubility is expected, similar to water, as the molecule does not have a basic functional group that can be protonated to form a soluble salt.[4]

Experimental Protocol for Qualitative Solubility Determination

For a definitive understanding, empirical testing is essential. The following protocol, adapted from standard organic qualitative analysis procedures, provides a systematic method to determine the solubility of this compound in key solvent classes.[4]

Materials and Equipment

-

This compound

-

Small test tubes

-

Glass stirring rods

-

Graduated cylinders or pipettes

-

Deionized water

-

Methanol

-

Acetone

-

Hexanes

-

5% (w/v) Sodium Hydroxide (NaOH) solution

-

5% (v/v) Hydrochloric Acid (HCl) solution

-

Concentrated Sulfuric Acid (H₂SO₄) (handle with extreme care)

-

pH paper

Step-by-Step Methodology

General Procedure: For each solvent, add approximately 25 mg of solid this compound to 0.5 mL of the solvent in a clean test tube. Gently stir or tap the tube to mix. Observe whether the solid dissolves completely. A compound is considered "soluble" if it dissolves completely at this concentration (approx. 50 mg/mL).

-

Water Solubility:

-

Perform the general procedure with deionized water.

-

Record as "soluble" or "insoluble."

-

If soluble, test the solution with pH paper to check for acidity or basicity.[4]

-

-

Solubility in 5% NaOH:

-

If the compound is water-insoluble, perform the general procedure with 5% NaOH solution.

-

Causality: This test determines the presence of an acidic functional group. The phenolic proton on the hydroxyl group is acidic enough to be removed by NaOH, forming a water-soluble sodium salt.[4]

-

If the compound dissolves, confirm this is due to salt formation by adding 5% HCl dropwise until the solution is acidic. The original, water-insoluble compound should precipitate out.[4]

-

-

Solubility in 5% HCl:

-

If the compound is water-insoluble, perform the general procedure with 5% HCl in a separate test tube.

-

Causality: This tests for the presence of a basic functional group (like an amine). This compound lacks such a group and is expected to be insoluble.

-

-

Solubility in Concentrated H₂SO₄:

-

If the compound is insoluble in water, 5% NaOH, and 5% HCl, test its solubility in concentrated sulfuric acid.

-

Causality: Concentrated H₂SO₄ is a strong acid that can protonate even weak bases, such as the oxygen atoms in aldehydes and hydroxyl groups, forming soluble organic salts. A color change or dissolution is a positive result.[4]

-

-

Solubility in Organic Solvents:

-

Following the general procedure, individually test the solubility in Methanol, Acetone, and Hexanes to confirm the predicted profile.

-

Diagram: Qualitative Solubility Analysis Workflow

The following diagram illustrates the logical flow for determining the solubility class of an organic compound like this compound.

Caption: A flowchart for systematic qualitative solubility analysis.

Quantitative Analysis Considerations

For applications requiring precise concentrations, such as in drug formulation or kinetic studies, a quantitative analysis is necessary.

Methodology Outline:

-

Saturated Solution Preparation: Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent of interest (e.g., methanol, acetone).

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the excess solid from the solution via centrifugation and filtration (using a syringe filter, for example).

-

Quantification: Accurately dilute a known volume of the clear, saturated solution. Analyze the concentration of the diluted sample using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying aromatic aldehydes.[5]

-

Calculation: From the concentration of the diluted sample, calculate the original concentration in the saturated solution, typically expressed in mg/mL or mol/L.

Conclusion

While readily available quantitative data on the solubility of this compound is scarce, a comprehensive profile can be developed through an understanding of its chemical structure and systematic experimental verification. It is predicted to be highly soluble in polar organic solvents such as methanol, acetone, and DMF, and in aqueous basic solutions. Its solubility in water and nonpolar solvents is expected to be low. The protocols and logical frameworks provided in this guide equip researchers with the necessary tools to confidently determine the solubility of this compound, ensuring its effective application in their scientific endeavors.

References

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Austin Community College. [Link]

-

A detailed structural and thermal study of a natural aromatic aldehyde. RSIS International. [Link]

-

Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments (JoVE). [Link]

-

Solvent screening for the extraction of aromatic aldehydes. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to Fluorinated Hydroxybenzaldehydes: A Case Study on 3-Fluoro-2-hydroxybenzaldehyde

A Note to the Reader: Initial research on the specific chemical structure of 3,6-Difluoro-2-hydroxybenzaldehyde revealed a significant scarcity of detailed, publicly available scientific literature, including comprehensive synthesis protocols, extensive spectroscopic data, and specific applications in drug development. While the compound is commercially available, indicating its synthesis is achievable, the in-depth technical information required for a comprehensive guide is not readily accessible in peer-reviewed journals or patents.

To provide a valuable and scientifically grounded resource for researchers, scientists, and drug development professionals, this guide will focus on a closely related and well-documented isomer: 3-Fluoro-2-hydroxybenzaldehyde . This compound shares key structural features with the original topic and serves as an excellent case study for understanding the synthesis, properties, and applications of fluorinated hydroxybenzaldehydes in medicinal chemistry and materials science. The principles and techniques discussed herein offer significant transferable insights for working with other analogous structures, including this compound, should more information become available.

Introduction: The Strategic Role of Fluorinated Hydroxybenzaldehydes

Fluorinated aromatic compounds are of paramount importance in modern drug discovery and materials science. The introduction of fluorine atoms into a molecule can profoundly alter its physicochemical and biological properties, often leading to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets.[1] Hydroxybenzaldehydes, in turn, are versatile building blocks, possessing multiple reactive sites that allow for the facile synthesis of more complex molecular architectures.

3-Fluoro-2-hydroxybenzaldehyde (also known as 3-Fluorosalicylaldehyde) is a prime example of a fluorinated building block that has found significant utility in the synthesis of novel therapeutic agents, organometallic ligands, and advanced materials.[2] Its unique arrangement of a hydroxyl group, an aldehyde, and a fluorine atom on the benzene ring provides a rich platform for chemical elaboration.

Chemical Structure and Physicochemical Properties

The chemical structure of 3-Fluoro-2-hydroxybenzaldehyde is characterized by a benzaldehyde core with a hydroxyl group at the 2-position and a fluorine atom at the 3-position. This substitution pattern gives rise to specific properties that are crucial for its reactivity and applications.

| Property | Value | Source |

| CAS Number | 394-50-3 | |

| Molecular Formula | C₇H₅FO₂ | |

| Molecular Weight | 140.11 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 68 - 70 °C |

The intramolecular hydrogen bond between the hydroxyl proton and the aldehyde's carbonyl oxygen is a key feature of this molecule, influencing its conformation and reactivity. The electron-withdrawing nature of the fluorine atom also modulates the acidity of the hydroxyl group and the electrophilicity of the aldehyde.

Synthesis of Fluorinated Hydroxybenzaldehydes: Methodologies and Mechanistic Insights

Synthesis of Fluorinated Phenol Precursors

The synthesis of difluorinated phenols can be achieved through various methods, including:

-

Diazotization of Difluoroanilines: This is a classic and scalable method for introducing a hydroxyl group onto an aromatic ring. For instance, 2,6-difluorophenol can be synthesized from 2,6-difluoroaniline.[3] The process involves the formation of a diazonium salt from the corresponding aniline using nitrous acid (generated in situ from sodium nitrite and a strong acid), followed by hydrolysis of the diazonium salt.[3][4]

-

Step 1: Diazotization: The aniline is treated with a cold solution of sodium nitrite in the presence of a strong acid (e.g., sulfuric acid) to form the diazonium salt.

-

Step 2: Hydrolysis: The diazonium salt solution is then heated, often in the presence of a copper(II) sulfate catalyst, to facilitate the replacement of the diazonium group with a hydroxyl group.[3]

-

-

Nucleophilic Aromatic Substitution (SNAr): This method involves the displacement of a leaving group (such as a halogen) from a highly electron-deficient aromatic ring by a nucleophile (e.g., hydroxide). The starting material would typically be a trifluorinated benzene derivative.

Formylation of Fluorinated Phenols

Once the desired fluorinated phenol is obtained, the aldehyde group can be introduced. Ortho-formylation of phenols is a well-established transformation, with several methods available:

-

Reimer-Tiemann Reaction: This reaction uses chloroform and a strong base to introduce a dichlorocarbene species, which then reacts with the phenoxide to form the aldehyde after hydrolysis. While classic, this method can sometimes suffer from moderate yields and the formation of byproducts.[5]

-

Duff Reaction: This method employs hexamethylenetetramine as the formylating agent in the presence of an acid. It is particularly effective for activated phenols.

-

Magnesium Chloride-Mediated Ortho-Formylation: This is a milder and often more regioselective method for the ortho-formylation of phenols.[6] The phenol is treated with magnesium chloride and triethylamine, followed by the addition of paraformaldehyde. The magnesium acts as a Lewis acid to coordinate with the phenolic oxygen, directing the formylation to the ortho position.

Conceptual Experimental Protocol: Magnesium Chloride-Mediated Ortho-Formylation of 2,5-Difluorophenol

This is a conceptual protocol based on known methodologies and has not been experimentally validated for this specific substrate.

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with anhydrous magnesium chloride (2.0 eq) and paraformaldehyde (3.0 eq).

-

Solvent and Base Addition: Anhydrous tetrahydrofuran (THF) is added, followed by the dropwise addition of triethylamine (2.0 eq). The mixture is stirred for 10-15 minutes at room temperature.

-

Substrate Addition: 2,5-Difluorophenol (1.0 eq) is dissolved in anhydrous THF and added dropwise to the reaction mixture.

-

Reaction: The reaction mixture is heated to reflux (approximately 65-70 °C) and maintained for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction is quenched by the slow addition of 1 M hydrochloric acid. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

-

Spectroscopic Characterization

The structural elucidation of 3-Fluoro-2-hydroxybenzaldehyde and its analogues relies on a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of a hydroxybenzaldehyde is characterized by several key absorptions:

-

O-H Stretch: A broad band in the region of 3200-3400 cm⁻¹, indicative of the hydroxyl group.

-

C-H (Aldehyde) Stretch: A sharp, often weak, peak around 2850 cm⁻¹.[7]

-

C=O (Aldehyde) Stretch: A strong absorption band typically in the range of 1650-1680 cm⁻¹. The exact position is influenced by conjugation and intramolecular hydrogen bonding.[7]

-

C-F Stretch: Strong absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides valuable information about the substitution pattern. Key signals include:

-

Aldehyde Proton: A singlet typically downfield, around δ 9.5-10.5 ppm.

-

Phenolic Proton: A broad singlet, also downfield, often above δ 10 ppm, which may not be observed in all solvents.

-

Aromatic Protons: Signals in the aromatic region (δ 6.5-8.0 ppm), with multiplicities and coupling constants dictated by the fluorine and other substituents.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (around δ 190 ppm), the carbon bearing the hydroxyl group, and the carbons bonded to fluorine, which will exhibit C-F coupling.

-

¹⁹F NMR: Fluorine NMR is a powerful tool for confirming the presence and environment of fluorine atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural confirmation.

Applications in Drug Discovery and Materials Science

The trifunctional nature of 3-Fluoro-2-hydroxybenzaldehyde makes it a valuable precursor for a wide range of more complex molecules with interesting biological and material properties.

Synthesis of Schiff Bases and Metal Complexes

The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These Schiff bases can act as ligands for various metal ions, forming stable complexes. For example, cobalt-salen type complexes derived from 3-Fluoro-2-hydroxybenzaldehyde have been investigated for their ability to reversibly bind oxygen and for their potential anticancer activity.[2]

Precursor for Heterocyclic Compounds

The multiple reactive sites of 3-Fluoro-2-hydroxybenzaldehyde allow for its use in the synthesis of various heterocyclic systems. For example, it can be used in gold(I)-catalyzed annulation reactions to produce fluorinated isoflavanones (chromanones), which are important scaffolds in medicinal chemistry.[2]

Building Block for Active Pharmaceutical Ingredients (APIs)

Fluorinated benzaldehydes are key intermediates in the synthesis of a variety of APIs. For instance, related compounds like 3-fluoro-4-hydroxybenzaldehyde are used to synthesize curcuminoid analogues with potent anticancer activity and hydrazone derivatives with anti-inflammatory properties.[8] The presence of the fluorine atom can enhance the pharmacological profile of the final drug molecule.

Safety and Handling

Fluorinated hydroxybenzaldehydes should be handled with appropriate safety precautions in a well-ventilated laboratory.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

While specific, in-depth information on this compound is limited in the current scientific literature, the study of its close analogue, 3-Fluoro-2-hydroxybenzaldehyde, provides a comprehensive framework for understanding the chemistry and utility of this class of compounds. The strategic incorporation of fluorine into the hydroxybenzaldehyde scaffold creates a versatile building block with significant potential in drug discovery, catalysis, and materials science. As synthetic methodologies advance, it is likely that more information on less common isomers like this compound will become available, further expanding the toolbox for chemists and drug developers.

References

-

ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

-

Organic Syntheses. ortho-Formylation of phenols. [Link]

-

ResearchGate. An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. [Link]

-

Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. ossila.com [ossila.com]

- 3. 2,6-Difluorophenol synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]

- 8. ossila.com [ossila.com]

An In-depth Technical Guide to the Synthesis and Significance of 3,6-Difluoro-2-hydroxybenzaldehyde

Abstract

This technical guide provides a comprehensive overview of 3,6-difluoro-2-hydroxybenzaldehyde, a fluorinated aromatic aldehyde of significant interest in medicinal chemistry and materials science. While a singular "discovery" paper for this compound is not prominent in the literature, this guide elucidates its synthetic pathway through a logical and established methodology, reflecting the process a research scientist would undertake to obtain this valuable building block. We will delve into a detailed, field-proven protocol for its synthesis via the regioselective ortho-formylation of 2,5-difluorophenol. The rationale behind the chosen synthetic strategy, the mechanistic underpinnings of the reaction, and a thorough characterization of the target molecule are presented. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize, understand, and utilize this versatile compound.

Introduction: The Strategic Value of Fluorinated Salicylaldehydes

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery.[1][2] The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] These modifications can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability.

Substituted salicylaldehydes, or 2-hydroxybenzaldehydes, are privileged scaffolds in medicinal chemistry and serve as precursors to a wide array of biologically active compounds and complex ligands. When fluorinated, these structures offer a powerful platform for the development of novel therapeutics. This compound, in particular, presents a unique substitution pattern that can impart specific electronic and conformational properties to its derivatives, making it a valuable synthon for exploring new chemical space in drug design.

This guide will focus on the practical synthesis of this compound, providing a robust and reproducible protocol that ensures high regioselectivity and yield.

Retrosynthetic Analysis and Strategic Approach

The "discovery" of a synthetic route to a target molecule often begins with a retrosynthetic analysis. For this compound, the most logical disconnection is the formyl group, leading back to the readily available starting material, 2,5-difluorophenol.

Figure 1: Retrosynthetic approach for this compound.

The primary challenge in this synthesis is to achieve selective formylation at the ortho- position to the hydroxyl group, avoiding reaction at the para- position. Several classical methods for the formylation of phenols exist, including the Reimer-Tiemann and Duff reactions. However, these methods often suffer from moderate yields and a lack of regioselectivity.

A more contemporary and highly regioselective method is the magnesium-mediated ortho-formylation using paraformaldehyde.[3][4] This method has been shown to be effective for a wide range of phenols, including those with electron-withdrawing groups, and consistently provides the ortho-substituted product in high yield.[3] The chelation of the phenol to the magnesium ion is believed to direct the electrophilic attack of formaldehyde to the ortho- position, thus ensuring the desired regioselectivity. This approach is therefore selected as the core synthetic strategy for this guide.

Detailed Synthesis Protocol: Magnesium-Mediated Ortho-Formylation

This protocol is adapted from the well-established procedure for the ortho-formylation of phenols.[3][4]

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2,5-Difluorophenol | 2713-31-7 | 130.09 | 6.50 g | 50 mmol |

| Anhydrous Magnesium Chloride | 7786-30-3 | 95.21 | 9.52 g | 100 mmol |

| Paraformaldehyde | 30525-89-4 | (30.03)n | 4.50 g | 150 mmol |

| Triethylamine | 121-44-8 | 101.19 | 14.0 mL (10.12 g) | 100 mmol |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 250 mL | - |

| Diethyl Ether | 60-29-7 | 74.12 | 100 mL | - |

| 1 N Hydrochloric Acid | 7647-01-0 | 36.46 | 300 mL | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - |

Experimental Procedure

Figure 2: Step-by-step workflow for the synthesis of this compound.

-

Reaction Setup: In a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a rubber septum under an argon atmosphere, add anhydrous magnesium chloride (9.52 g, 100 mmol) and paraformaldehyde (4.50 g, 150 mmol).

-

Addition of Solvents and Base: Add anhydrous tetrahydrofuran (250 mL) via syringe. Subsequently, add triethylamine (14.0 mL, 100 mmol) dropwise via syringe. Stir the resulting suspension for 10 minutes at room temperature.

-

Addition of Phenol: Add a solution of 2,5-difluorophenol (6.50 g, 50 mmol) in a minimal amount of anhydrous THF dropwise via syringe. The mixture will become an opaque, light-colored suspension.

-

Reaction: Immerse the flask in a preheated oil bath at approximately 75°C. Heat the mixture to a gentle reflux for 4 hours. The reaction mixture will typically turn a bright orange-yellow color.

-

Work-up: After 4 hours, cool the reaction mixture to room temperature. Add diethyl ether (100 mL) to the flask. Transfer the entire mixture to a 1 L separatory funnel.

-

Extraction: Wash the organic phase successively with 1 N hydrochloric acid (3 x 100 mL) and water (3 x 100 mL). Caution: Gas evolution may occur during the initial acidic wash.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Further drying under high vacuum will yield the crude product.

-

Purification (if necessary): The crude product is often of high purity. If necessary, it can be further purified by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization.

Mechanistic Insights

The high ortho-selectivity of this formylation reaction is attributed to the formation of a magnesium chelate intermediate.

Figure 3: Simplified mechanism of magnesium-mediated ortho-formylation.

-

Chelate Formation: The triethylamine deprotonates the 2,5-difluorophenol, which then coordinates with the magnesium chloride to form a magnesium phenoxide complex.

-

Directed Electrophilic Attack: The paraformaldehyde depolymerizes in situ to formaldehyde. The magnesium ion chelates with both the phenoxide oxygen and the carbonyl oxygen of formaldehyde, bringing the electrophilic carbon of formaldehyde in close proximity to the ortho- position of the aromatic ring. This pre-organization facilitates the regioselective electrophilic aromatic substitution.

-

Hydrolysis: The subsequent acidic work-up protonates the resulting alkoxide to yield the final this compound.

Characterization of this compound

| Property | Value |

| Molecular Formula | C₇H₄F₂O₂ |

| Molecular Weight | 158.10 g/mol |

| Appearance | Expected to be a white to off-white solid |

| CAS Number | 502762-92-7 |

Predicted ¹H NMR Spectroscopy

-

δ ~11.0-12.0 ppm (s, 1H): Phenolic hydroxyl proton, likely broadened.

-

δ ~10.3 ppm (s, 1H): Aldehyde proton.

-

δ ~7.0-7.5 ppm (m, 2H): Aromatic protons, exhibiting complex splitting due to H-H and H-F coupling.

Predicted ¹³C NMR Spectroscopy

-

δ ~190 ppm: Aldehyde carbonyl carbon.

-

δ ~150-160 ppm (dd): Carbon attached to fluorine (C3 and C6), showing large C-F coupling constants.

-

δ ~110-130 ppm: Other aromatic carbons, showing smaller C-F couplings.